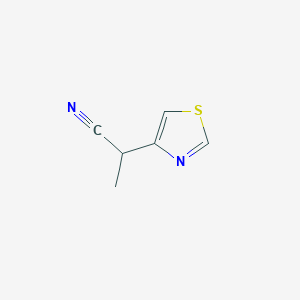
alpha-(4-Thiazolyl)propionitrile
Cat. No. B8558899
M. Wt: 138.19 g/mol
InChI Key: YHNKJNUPMSHWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03956325
Procedure details


A solution of 7.8 g. of 4-(α-chloroethyl)thiazole is added dropwise to a suspension of 5.2 g. of sodium cyanide in 100 ml. of dimethylsulfoxide. The mixture is heated at 50° for two hours, then diluted with 150 ml. of a 5% aqueous sodium carbonate solution and extracted with ether. The extract is dried and concentrated to give α-(4-thiazolyl)propionitrile.



Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([C:4]1[N:5]=CSC=1)[CH3:3].[C-:9]#[N:10].[Na+].[CH3:12][S:13]([CH3:15])=O>>[S:13]1[CH:15]=[C:9]([CH:2]([CH3:3])[C:4]#[N:5])[N:10]=[CH:12]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)C=1N=CSC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated at 50° for two hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 150 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of a 5% aqueous sodium carbonate solution and extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=NC(=C1)C(C#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
